An In-depth Technical Guide to (S)-2-Amino-4-bromopent-4-enoic Acid: A Potential Mechanism-Based Inhibitor
An In-depth Technical Guide to (S)-2-Amino-4-bromopent-4-enoic Acid: A Potential Mechanism-Based Inhibitor
Introduction
(S)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic, unsaturated amino acid derivative. Its structure, featuring a vinyl bromide moiety, places it in the category of β,γ-unsaturated amino acids, a class of compounds known for their potent and specific interactions with pyridoxal 5'-phosphate (PLP)-dependent enzymes.[1] Specifically, it is a structural analogue of vinylglycine, which is recognized as a classic mechanism-based inhibitor (or "suicide substrate") for several enzymes, most notably γ-aminobutyric acid aminotransferase (GABA-T).[2]
GABA-T is the primary enzyme responsible for the degradation of the principal inhibitory neurotransmitter in the central nervous system, GABA.[2] By inhibiting GABA-T, the concentration of GABA in the brain can be increased, a therapeutic strategy that has proven effective in treating conditions characterized by excessive neuronal excitation, such as epilepsy and certain addictions.[2] The FDA-approved drug vigabatrin (γ-vinyl-GABA) is a prime example of a successful GABA-T inactivator.[2] This guide provides a technical overview of (S)-2-Amino-4-bromopent-4-enoic acid, including its chemical properties, a proposed synthetic strategy, its putative mechanism of action as a GABA-T inhibitor, and a detailed protocol for evaluating its inhibitory activity.
Chemical Identity and Physicochemical Properties
The fundamental properties of (S)-2-Amino-4-bromopent-4-enoic acid are summarized below. These values are critical for experimental design, including solvent selection, dosage calculations, and storage conditions.
| Property | Value | Source |
| CAS Number | 151144-96-6 | [3][4][5][6][7] |
| Molecular Formula | C₅H₈BrNO₂ | [3][5][6] |
| Molecular Weight | 194.03 g/mol | [3][5][6] |
| IUPAC Name | (2S)-2-amino-4-bromopent-4-enoic acid | [3][7] |
| Synonyms | L-2-Amino-4-bromo-4-pentenoic acid | [3] |
| Predicted Density | 1.646 ± 0.06 g/cm³ | [3][6] |
| Predicted Boiling Point | 279.1 ± 40.0 °C | [3][6] |
| Predicted Flash Point | 122.6 °C | [3][6] |
Proposed Synthetic Strategy
Rationale for the Synthetic Approach
The core of this strategy is the transformation of the γ-hydroxyl group of homoserine into a vinyl group. The use of phenylselenolate for lactone ring-opening is highly effective as it attacks the "soft" γ-carbon.[8] Subsequent oxidation to a selenoxide followed by a syn-elimination is a classic and reliable method for introducing a double bond. To achieve the target bromo-substituted vinyl group, a bromination step on a suitable precursor is required. A logical point of intervention would be the bromination of a terminal alkyne precursor, which can then be selectively reduced.
Proposed Experimental Protocol
Step 1: Protection of L-Homoserine Lactone
-
Suspend L-homoserine lactone hydrobromide in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O and a non-nucleophilic base like triethylamine (TEA) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction to isolate N-Boc-L-homoserine lactone. Causality: The Boc group protects the amine from participating in subsequent reactions and is stable to the planned conditions but easily removed at the final step.
Step 2: Ring-Opening with a Propargylating Agent
-
Prepare a solution of the protected lactone in anhydrous tetrahydrofuran (THF).
-
Cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Add a solution of ethynylmagnesium bromide or a similar propargylating agent.
-
Allow the reaction to proceed to completion. Causality: This step introduces the three-carbon unit that will become the brominated pentenoic acid backbone.
Step 3: Protection of the Carboxylic Acid
-
The product from Step 2, a hydroxy-alkyne, is dissolved in a suitable solvent like DCM.
-
Protect the newly formed carboxylic acid as a suitable ester (e.g., a methyl or benzyl ester) using standard esterification conditions. Causality: Esterification prevents the carboxylic acid from interfering with the subsequent bromination and reduction steps.
Step 4: Bromination of the Terminal Alkyne
-
Dissolve the protected alkyne in a solvent such as acetone.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate (AgNO₃).
-
Stir the reaction at room temperature until the starting material is consumed. Causality: This is a standard method for the selective bromination of terminal alkynes.
Step 5: Selective Reduction of the Alkyne
-
The bromoalkyne is subjected to a stereoselective reduction. For example, using a Lindlar catalyst with H₂ gas would favor the formation of the (Z)-alkene, while a dissolving metal reduction (e.g., Na in liquid NH₃) would yield the (E)-alkene. The desired stereochemistry of the final product will dictate the choice of reduction method.
Step 6: Deprotection
-
Treat the fully protected molecule with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to simultaneously cleave the Boc protecting group and the ester.[1]
-
Purify the final product, (S)-2-Amino-4-bromopent-4-enoic acid, using techniques such as ion-exchange chromatography or recrystallization.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for (S)-2-Amino-4-bromopent-4-enoic acid.
Mechanism of Action: GABA-T Inactivation
The therapeutic and research potential of (S)-2-Amino-4-bromopent-4-enoic acid stems from its likely role as a mechanism-based inactivator of GABA aminotransferase (GABA-T). This process is not simple competitive inhibition but a "suicide" mechanism where the enzyme converts the inhibitor into a reactive species that covalently and irreversibly binds to the active site.[2]
The Catalytic Cycle of GABA-T and Point of Interception
-
Transimination: In the normal catalytic cycle, GABA enters the active site and forms a Schiff base with the enzyme's PLP cofactor, displacing a lysine residue (Lys329).
-
Deprotonation & Tautomerization: A base in the active site removes a proton from GABA, leading to a quinonoid intermediate, which then tautomerizes.
-
Hydrolysis & Product Release: The intermediate is hydrolyzed to release succinic semialdehyde, leaving the cofactor as pyridoxamine 5'-phosphate (PMP). The cycle is completed when α-ketoglutarate enters, accepts the amino group from PMP (forming glutamate), and regenerates the PLP-lysine Schiff base.
Inactivation by a Vinylglycine Analogue
(S)-2-Amino-4-bromopent-4-enoic acid is expected to enter the active site and undergo the initial transimination step, forming a Schiff base with PLP.
-
Formation of a Reactive Intermediate: Following Schiff base formation, the enzyme's catalytic machinery abstracts a proton. However, instead of a normal tautomerization, the vinyl group of the inhibitor becomes part of a conjugated system.
-
Michael Addition: This conjugated system is a reactive Michael acceptor. A nucleophilic residue in the enzyme's active site (potentially the same lysine that initially binds PLP) attacks the inhibitor.
-
Irreversible Covalent Adduct: This attack forms a stable, covalent bond between the enzyme and the inhibitor, leading to an inactivated enzyme-inhibitor adduct. Because the enzyme actively participated in creating its own inhibitor, this is termed mechanism-based inactivation.[2]
Signaling Pathway Diagram
Caption: Normal vs. Inhibitory pathway for GABA Aminotransferase (GABA-T).
Protocol for GABA-T Inhibition Assay
To empirically determine the inhibitory potential of (S)-2-Amino-4-bromopent-4-enoic acid, a continuous spectrophotometric assay can be employed. This protocol is adapted from established methods for measuring human GABA-T activity.[9][10] The assay couples the production of succinic semialdehyde (SSA) to the reduction of NADP⁺ by SSA dehydrogenase (SSADH), which can be monitored at 340 nm.
Materials and Reagents
-
Recombinant human GABA-T
-
Succinic semialdehyde dehydrogenase (SSADH)
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate (α-KG)
-
β-Nicotinamide adenine dinucleotide phosphate (β-NADP⁺)
-
(S)-2-Amino-4-bromopent-4-enoic acid (Test Inhibitor)
-
Vigabatrin or Gabaculine (Positive Control Inhibitor)
-
Potassium pyrophosphate buffer (50 mM, pH 8.6)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading at 340 nm
Step-by-Step Experimental Methodology
-
Preparation of Reagent Master Mix:
-
Inhibitor Preparation:
-
Prepare a stock solution of (S)-2-Amino-4-bromopent-4-enoic acid in the buffer.
-
Perform serial dilutions to create a range of inhibitor concentrations to be tested (e.g., from 1 nM to 100 µM).
-
Prepare similar dilutions for the positive control inhibitor (e.g., vigabatrin).
-
-
Pre-incubation Step (for time-dependent inhibition):
-
In the wells of the 96-well plate, add a fixed amount of the GABA-T enzyme solution.
-
Add the various dilutions of the test inhibitor or control inhibitor to the wells.
-
Include a "no inhibitor" control (enzyme + buffer).
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).[9][10] Causality: This pre-incubation allows time for the mechanism-based inactivation to occur before the substrate is introduced.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the enzymatic reaction by adding the Reagent Master Mix to all wells. The final volume should be consistent (e.g., 200 µL).
-
Immediately place the plate in the spectrophotometer.
-
Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes). The rate of increase (V = ΔAbs/min) is proportional to the GABA-T activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Assay Workflow Diagram
Caption: Workflow for the GABA-T spectrophotometric inhibition assay.
Safe Handling and Storage
As a research chemical with limited toxicological data, (S)-2-Amino-4-bromopent-4-enoic acid should be handled with care.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: The compound should be stored under cold conditions, typically at 2-8°C.[11] It should be kept in a tightly sealed container, protected from light and moisture to maintain stability.[11] Cold-chain transportation is often required.[11]
Conclusion
(S)-2-Amino-4-bromopent-4-enoic acid is a compelling molecule for researchers in neuropharmacology and medicinal chemistry. Its structural similarity to known mechanism-based GABA-T inactivators suggests it holds significant potential as a tool for modulating GABAergic neurotransmission. The proposed synthetic route provides a viable pathway for its preparation, and the detailed assay protocol offers a clear method for validating its biological activity. Further investigation into this compound could yield valuable insights into the structure-activity relationships of GABA-T inhibitors and may lead to the development of novel therapeutic agents.
References
-
Berkowitz, D. B., & Smith, M. K. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Synthesis, 1996(01), 39-41. Retrieved January 14, 2026, from [Link]
-
Berkowitz, D. B. (2006). Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. Natural Product Reports, 23(6), 1033-1063. Retrieved January 14, 2026, from [Link]
-
Pellicciari, R., Natalini, B., & Marinozzi, M. (1988). L-Vinylglycine from L-Homoserine. Synthetic Communications, 18(14), 1715-1721. Retrieved January 14, 2026, from [Link]
-
Kim, H., Lee, S., Kim, J., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Enzyme and Microbial Technology, 150, 109881. Retrieved January 14, 2026, from [Link]
-
Mali, S. M., Bandyopadhyay, A., Jadhav, S. V., Kumar, M. G., & Gopi, H. N. (2011). Synthesis of α, β-unsaturated γ-amino esters with unprecedented high (E)-stereoselectivity and their conformational analysis in peptides. Organic & Biomolecular Chemistry, 9(19), 6566-6574. Retrieved January 14, 2026, from [Link]
-
Creative BioMart. (n.d.). GABA Aminotransferase (GABA-T) activity assay kit. Retrieved January 14, 2026, from [Link]
-
Silverman, R. B., & Nanavati, S. M. (1992). 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase. Journal of Medicinal Chemistry, 35(22), 4243-4249. Retrieved January 14, 2026, from [Link]
-
Silverman, R. B., & George, C. (1988). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic acid. Biochemical and Biophysical Research Communications, 150(3), 942-946. Retrieved January 14, 2026, from [Link]
-
Silverman, R. B., & Invergo, B. J. (1986). Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid. Biochemistry, 25(22), 6817-6820. Retrieved January 14, 2026, from [Link]
-
Lee, H., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
-
Yoon, S., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(4), 1548-1555. Retrieved January 14, 2026, from [Link]
-
Lu, G., et al. (2011). Stereoselective Syntheses of α,β-Unsaturated γ-Amino Esters Through Phosphine-Catalyzed γ-Umpolung Additions of Sulfonamides to γ-Substituted Allenoates. Molecules, 16(9), 7476-7487. Retrieved January 14, 2026, from [Link]
-
Vaidyanathan, R., et al. (2015). Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging. Journal of Medicinal Chemistry, 58(21), 8542-8552. Retrieved January 14, 2026, from [Link]
-
Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 118(8), 4037-4070. Retrieved January 14, 2026, from [Link]
-
Lee, M., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 17006. Retrieved January 14, 2026, from [Link]
Sources
- 1. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone" by David B. Berkowitz and Marianne K. Smith [digitalcommons.unl.edu]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 151144-96-6 | (S)-2-Amino-4-bromopent-4-enoic acid - AiFChem [aifchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
